molecular formula C19H19Br2N3O3 B12901610 2-(6,8-Dibromo-2-methyl-4-oxo-1-phenyl-1,2-dihydroquinazolin-3(4H)-yl)ethyl 2-aminoacetate

2-(6,8-Dibromo-2-methyl-4-oxo-1-phenyl-1,2-dihydroquinazolin-3(4H)-yl)ethyl 2-aminoacetate

Cat. No.: B12901610
M. Wt: 497.2 g/mol
InChI Key: POKPEFBLKRMYRZ-UHFFFAOYSA-N
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Description

2-(6,8-Dibromo-2-methyl-4-oxo-1-phenyl-1,2-dihydroquinazolin-3(4H)-yl)ethyl 2-aminoacetate is a useful research compound. Its molecular formula is C19H19Br2N3O3 and its molecular weight is 497.2 g/mol. The purity is usually 95%.
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Biological Activity

2-(6,8-Dibromo-2-methyl-4-oxo-1-phenyl-1,2-dihydroquinazolin-3(4H)-yl)ethyl 2-aminoacetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, characterization, and biological activities of this compound, drawing from diverse sources to provide a comprehensive overview.

The compound has the following chemical properties:

  • Molecular Formula : C20_{20}H19_{19}Br2_2N3_3O3_3
  • Molecular Weight : 509.19 g/mol
  • Density : 1.61 g/cm³
  • Boiling Point : 610°C at 760 mmHg
  • Flash Point : 322.7°C

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored, including the use of bromination and cyclization methods to form the quinazoline core structure. The effectiveness of these methods is often evaluated based on yield and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinazoline derivatives, including our compound of interest. For instance, a related compound demonstrated significant inhibition of cell viability in triple-negative breast cancer cell lines (MDA-MB-231) by up to 55% at a concentration of 10 μM after three days of treatment . This suggests that similar derivatives may exhibit comparable antitumor effects.

COX-2 Inhibition

The compound's structural analogs have been evaluated for their cyclooxygenase-2 (COX-2) inhibitory activities. A study reported that certain quinazoline derivatives exhibited COX-2 inhibition ranging from 27.72% to 80.1% at varying concentrations . This indicates that modifications in the quinazoline structure can significantly affect anti-inflammatory activity.

Antimicrobial Activity

Quinazoline derivatives are also noted for their antimicrobial properties. Research indicates that certain synthesized quinazolines derived from dibromo compounds show promising antimicrobial activity against various pathogens . The mechanism often involves interference with bacterial cell wall synthesis or function.

Table 1: Summary of Biological Activities

CompoundActivity TypeConcentration (μM)Inhibition (%)
2-(6,8-Dibromo derivative)Antitumor1055
Related QuinazolineCOX-2 Inhibition2047.1
Dibromo QuinazolineAntimicrobialVariesSignificant

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives often correlates with specific structural features. For example:

  • The presence of bromine substituents at positions 6 and 8 enhances biological activity.
  • The introduction of various functional groups on the phenyl ring can modulate both potency and selectivity for targets such as COX enzymes.

Properties

Molecular Formula

C19H19Br2N3O3

Molecular Weight

497.2 g/mol

IUPAC Name

2-(6,8-dibromo-2-methyl-4-oxo-1-phenyl-2H-quinazolin-3-yl)ethyl 2-aminoacetate

InChI

InChI=1S/C19H19Br2N3O3/c1-12-23(7-8-27-17(25)11-22)19(26)15-9-13(20)10-16(21)18(15)24(12)14-5-3-2-4-6-14/h2-6,9-10,12H,7-8,11,22H2,1H3

InChI Key

POKPEFBLKRMYRZ-UHFFFAOYSA-N

Canonical SMILES

CC1N(C(=O)C2=C(N1C3=CC=CC=C3)C(=CC(=C2)Br)Br)CCOC(=O)CN

Origin of Product

United States

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